Nonacosan-12-one
Overview
Description
Nonacosan-12-one is a long-chain aliphatic ketone with the molecular formula C29H58O. It is a naturally occurring compound found in the epicuticular waxes of various plants. This compound is part of a broader class of long-chain ketones that play significant roles in plant physiology and have various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonacosan-12-one can be synthesized through several methods. One common approach involves the oxidation of nonacosane, a long-chain hydrocarbon, using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the use of Grignard reagents, where a long-chain alkyl magnesium bromide reacts with a suitable ketone precursor to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: Nonacosan-12-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction of this compound yields long-chain alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Nonacosanoic acid.
Reduction: Nonacosanol.
Substitution: Various substituted long-chain ketones.
Scientific Research Applications
Nonacosan-12-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying long-chain ketones and their reactions.
Biology: Investigated for its role in plant physiology, particularly in the formation of epicuticular waxes that protect plants from environmental stress.
Medicine: Explored for its potential anti-inflammatory and anti-nociceptive properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties
Mechanism of Action
Nonacosan-12-one is similar to other long-chain ketones such as nonacosan-10-one and nonacosan-15-one. its unique position of the ketone group at the 12th carbon distinguishes it from these compounds. This structural difference can lead to variations in physical properties, reactivity, and biological activity .
Comparison with Similar Compounds
- Nonacosan-10-one
- Nonacosan-15-one
- Hentriacontan-16-one (palmitone)
Properties
IUPAC Name |
nonacosan-12-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-28-29(30)27-25-23-21-19-12-10-8-6-4-2/h3-28H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFPBNBKFLIUBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60788791 | |
Record name | Nonacosan-12-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60788791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53098-66-1 | |
Record name | Nonacosan-12-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60788791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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